
2-Cyclobutyl-2-phenylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclobutyl-2-phenylethanol is a cyclic alcohol with the chemical formula C14H18O. It is also known as 2-cyclobutyl-2-phenylethan-1-ol .
Molecular Structure Analysis
The molecular weight of 2-Cyclobutyl-2-phenylethanol is 176.26 . The InChI code for this compound is 1S/C12H16O/c13-9-12 (11-7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6,11-13H,4,7-9H2 .Physical And Chemical Properties Analysis
The physical form of 2-Cyclobutyl-2-phenylethanol is liquid . It has a storage temperature of 4°C . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Biosynthesis and Biofuel Potential
- 2-Phenylethanol (2-PE), a derivative of 2-Cyclobutyl-2-phenylethanol, is being explored for its potential as a next-generation biofuel. Studies have focused on the biosynthesis of 2-PE using microbial cell factories, such as Enterobacter sp. CGMCC 5087 and E. coli, which have been genetically engineered to increase production efficiency. This approach not only offers a sustainable method for producing 2-PE but also lays the groundwork for industrial-scale production of its derivatives (Liu et al., 2018).
Industrial Applications in Cosmetics and Food Industries
- 2-Phenylethanol, with its rose-like fragrance, finds extensive use in the cosmetic, perfume, and food industries. Biotechnological production methods, particularly microbial transformation, are becoming increasingly popular due to their environmental friendliness and the resulting products being considered "natural." These methods have seen significant advancements, including strategies to increase production and the application of in situ product removal techniques (Hua & Xu, 2011).
Metabolic Engineering for Enhanced Production
- Metabolic engineering of Saccharomyces cerevisiae for the production of 2-PE through the Ehrlich pathway has been reported. This involves the catabolism of L-phenylalanine and the use of alcohol dehydrogenases. The engineered yeast strains have shown promising results in terms of 2-PE production, demonstrating the potential for efficient biotechnological production methods (Kim, Cho, & Hahn, 2014).
Novel Production Pathways
- Research has also focused on identifying new strains and pathways for the production of 2-PE. For example, Enterobacter sp. CGMCC 5087 has been shown to produce 2-PE through the phenylpyruvate pathway, using renewable monosaccharides as the carbon source. This finding provides a novel and potential method for sustainable 2-PE production (Zhang et al., 2014).
Flavor and Fragrance Compound Production
- 2-Phenylethanol is an important flavor and fragrance compound with a rose-like odor. The biotechnological production of 2-PE is gaining attention as an alternative to chemical synthesis, with methods harnessing the Ehrlich pathway of yeasts for bioconversion of L-phenylalanine. This approach requires overcoming product inhibition through in situ product removal (Etschmann et al., 2002).
Mecanismo De Acción
Safety and Hazards
The safety information available indicates that 2-Cyclobutyl-2-phenylethanol has several hazard statements including H302, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Direcciones Futuras
Propiedades
IUPAC Name |
2-cyclobutyl-2-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c13-9-12(11-7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6,11-13H,4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYFUWLHTMATRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(CO)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


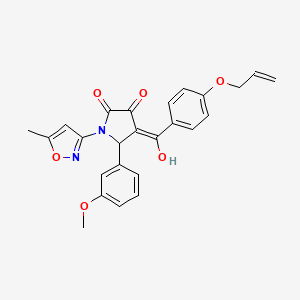

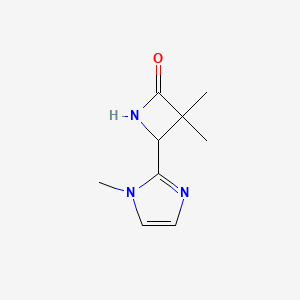
![6-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-4-propyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2599727.png)
![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2599728.png)
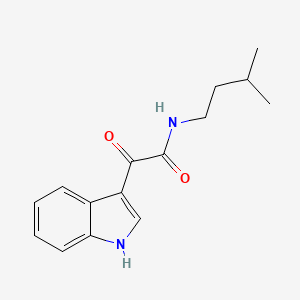
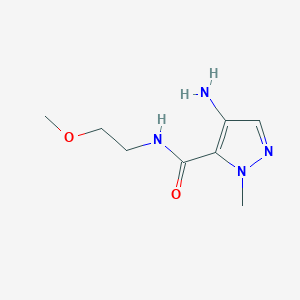
![3-Methyl-7-[(4-methylphenyl)methyl]-8-{4-[(3-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2599734.png)

![Ethyl 1-((4-chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2599737.png)
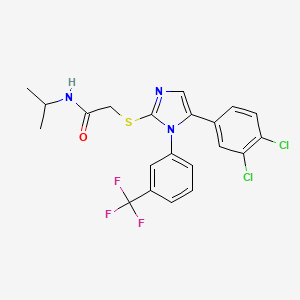
![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2599741.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2599742.png)